molecular formula C21H21NO6 B119000 (+)-Hydrastine CAS No. 29617-43-4

(+)-Hydrastine

Cat. No. B119000
CAS RN: 29617-43-4
M. Wt: 383.4 g/mol
InChI Key: JZUTXVTYJDCMDU-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Hydrastine is an alkaloid compound that has been the subject of various studies due to its presence in the medicinal plant Hydrastis canadensis, commonly known as goldenseal. This plant has been used in dietary supplements with the intention of enhancing the immune system. The compound itself has been analyzed for its potential effects on biological systems, particularly in the context of cancer research and microbial transformations .

Synthesis Analysis

The synthesis of hydrastine has been explored through the condensation of nitromeconine and hydrastinine, leading to the formation of nitrohydrastines. These compounds were then reduced to produce aminohydrastines, which

Scientific Research Applications

1. Antagonist at GABAA Receptors

(+)-Hydrastine is a potent competitive antagonist at mammalian GABAA receptors. It has shown to be twice as potent as bicuculline as a convulsant in mice and is a selective antagonist at bicuculline-sensitive GABAA receptors. This makes it relevant in the study of neurological processes and potential treatments for neurological disorders (Huang & Johnston, 1990).

2. Microbial Transformation

The microbial transformation of (−)-β-hydrastine, an active constituent of Hydrastis canadensis, has been explored. Treating hydrastine with the fermentation broth of Polyporous brumalis resulted in the creation of a new alkaloid, (1S)-hydroxyhydrastine. This research is significant in understanding the metabolic pathways and potential therapeutic applications of hydrastine (Herath, Ferreira, & Khan, 2003).

3. Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of hydrastine have been conducted, particularly after oral doses in humans. Hydrastine undergoes rapid and extensive phase I and II metabolism, with various metabolites identified. Understanding these metabolic pathways is crucial for its potential therapeutic use (Gupta et al., 2015).

4. Antitumor Potential

Research has shown that (-)-β-hydrastine can suppress the proliferation and invasion of human lung adenocarcinoma cells. It inhibits kinase activity of p21-activated kinase 4 (PAK4), leading to cell cycle arrest and early apoptosis in cancer cells. This suggests its potential as a novel PAK4 inhibitor and a therapeutic strategy for lung cancer (Guo et al., 2016).

5. Comparative Studies with Other Alkaloids

Comparative studies of hydrastine with other alkaloids like bicuculline and adlumine have revealed similarities and differences in their pharmacological actions, particularly regarding their convulsant, cardiac depressant, and stimulant actions. Such studies help in understanding the specific pharmacological profile of hydrastine (Welch & Henderson, 1934).

6. Biosynthesis Research

The biosynthesis of hydrastine and related alkaloids has been a subject of study. For instance, hydrastine and berberine have been found to be derived specifically from tyrosine molecules, providing insight into the plant's metabolic pathways (Gear & Spenser, 1963).

7. Antibacterial Activity

Hydrastis canadensis extract and its major isolated alkaloids, including β-hydrastine, have demonstrated antibacterial activity against various strains of microorganisms. This supports the traditional use of Hydrastis canadensis in antibacterial treatments (Scazzocchio et al., 2001).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with “(+)-Hydrastine”, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions for “(+)-Hydrastine”, such as new synthetic methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUTXVTYJDCMDU-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045611
Record name (1S,9R)-beta-Hydrastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Hydrastine

CAS RN

29617-43-4, 118-08-1
Record name (1S,9R)-beta-Hydrastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Hydrastine
Reactant of Route 2
Reactant of Route 2
(+)-Hydrastine
Reactant of Route 3
Reactant of Route 3
(+)-Hydrastine
Reactant of Route 4
(+)-Hydrastine
Reactant of Route 5
(+)-Hydrastine
Reactant of Route 6
(+)-Hydrastine

Citations

For This Compound
3,020
Citations
JR Gear, ID Spenser - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… Both hydrastine and berberine were found to be specifically derived from two molecules … hydrastine was not unity, and varied with time. Dopamine was also incorporated into hydrastine …
Number of citations: 74 cdnsciencepub.com
PK Gupta, G Barone, BJ Gurley, EK Fifer… - Drug Metabolism and …, 2015 - ASPET
… In the present study, the pharmacokinetic profile and metabolism of hydrastine were studied … containing 78 mg of hydrastine. The metabolism of hydrastine in mammals has not been …
Number of citations: 18 dmd.aspetjournals.org
JH Huang, GA Johnston - British journal of pharmacology, 1990 - ncbi.nlm.nih.gov
… in that (+)-hydrastine was 180 times as potent as (-)-hydrastine. 3.(+)-Hydrastine was a selective … (+)-Hydrastine was a competitive antagonist of GABAA responses (pA2 6.5) more potent …
Number of citations: 45 www.ncbi.nlm.nih.gov
JJ Inbaraj, BM Kukielczak, P Bilski, YY He… - Chemical research in …, 2006 - ACS Publications
Goldenseal is an herb that is widely used in dietary supplements, eye washes, and skin lotions. The presence of Goldenseal root powder in dietary supplements and the topical …
Number of citations: 25 pubs.acs.org
EA Abourashed, IA Khan - Journal of pharmaceutical sciences, 2001 - Wiley Online Library
… reported for the determination of hydrastine and berberine in … obvious peak overlap for hydrastine and tailing for berberine, … method for the determination of hydrastine and berberine in a …
Number of citations: 79 onlinelibrary.wiley.com
CF Poe, CC Johnson - Acta Pharmacologica et Toxicologica, 1954 - Wiley Online Library
… Tables 1 and 2 record the toxicity by intraperitoneal injection of hydrastine and sparteine to white rats 1 months old, equal numbers of male and female animals being used at each level …
Number of citations: 13 onlinelibrary.wiley.com
EJ Gentry, HB Jampani… - Journal of natural …, 1998 - ACS Publications
Berberine (4) is responsible for the activity of an extract of a commercial root sample of Hydrastis canadensis against multiply drug resistant Mycobacterium tuberculosis. Two new quinic …
Number of citations: 137 pubs.acs.org
M Goel, UP Singh, RN Jha, VB Pandey, MB Pandey - Folia microbiologica, 2003 - Springer
… After pre-inoculation with (±)-α-hydrastine, the effect was more pronounced than the … (±)-β-Hydrastine also reduced germination of conidia but was less effective than (±)-α-hydrastine. …
Number of citations: 13 link.springer.com
S Teitel, J O'Brien, A Brossi - The Journal of Organic Chemistry, 1972 - ACS Publications
Commercially available (—)-/3-hydrastine (1) was O-demethylated to the tetraphenol 3 followed by bis-O-methylenation or complete O-methylation to afford the rare phthalide alkaloid (…
Number of citations: 30 pubs.acs.org
B Guo, X Li, S Song, M Chen, M Cheng… - Oncology …, 2016 - spandidos-publications.com
… β-hydrastine affects the tumor signaling pathway remains unexplored. In the present study, we found that (-)-β-hydrastine inhibited … In the present study, (-)-β-hydrastine suppressed lung …
Number of citations: 22 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.